molecular formula C20H22O6 B8030203 [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol

[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B8030203
M. Wt: 358.4 g/mol
InChI Key: FRNYWYUVZQQBQN-VVBFYGJXSA-N
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Description

The compound [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a bis-dioxolane derivative featuring two 1,3-dioxolane rings connected via a hydroxymethyl-substituted stereogenic center. Dioxolane derivatives are widely explored for their roles in asymmetric synthesis, chiral auxiliaries, and antimicrobial applications due to their rigid, oxygen-rich structures .

Properties

IUPAC Name

[(4S,5R)-5-[(4R,5R)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16+,17-,18-,19?,20?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYWYUVZQQBQN-VVBFYGJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2O[C@@H]([C@@H](O2)[C@H]3[C@@H](OC(O3)C4=CC=CC=C4)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) enables enantioselective acetylation of racemic 1,3-dioxolane-4-methanol derivatives. In tert-butyl alcohol at 70°C, CAL-B achieves 100% conversion of glycerol carbonate to 4-hydroxymethyl-1,3-dioxolan-2-one with 98% ee via dynamic kinetic resolution.

Table 1: Enzymatic Conditions for Hydroxymethyl Group Installation

ParameterValueSource
Enzyme Loading20 mg/mmol substrate
Temperature70°C
Solventtert-Butyl alcohol
Molecular Sieves4Å (10 wt% relative to solvent)
Reaction Time10–24 h

Mitsunobu-Mediated Ether Coupling

Diethyl Azodicarboxylate (DEAD)/Triphenylphosphine System

The Mitsunobu reaction enables stereoinversion-free coupling of alcohol precursors. For example, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol reacts with 6-chloropyrazin-2-amine in THF at 0–80°C under NaH, yielding 31% of coupled product. Applied to the target molecule, this strategy facilitates:

  • Protection of hydroxymethyl groups as TBS ethers

  • DEAD-mediated coupling of dioxolane subunits

  • Global deprotection with TBAF

Key Optimization Parameters :

  • Stoichiometry : 1.2 eq DEAD relative to alcohol

  • Temperature Gradient : 0°C → 80°C over 16 h

  • Workup : Aqueous NaHCO3 quench followed by silica gel chromatography

Glycidol Ring-Opening Strategy

BF3·OEt2-Catalyzed Cyclization

The patent WO1998011088A1 discloses a high-yield route using R-glycidol and benzyl alcohol under BF3 catalysis:

  • Glycidol Activation :

    • R-glycidol (11.556 g, 0.156 mol) in DMF/benzyl alcohol (65.8 g, 0.7 mol)

    • BF3·OEt2 (0.9 mL, 0.007 mol) at 0°C → 60°C over 2 h

  • Cyclization :

    • Quench with 6% HCl → extract with EtOAc

    • Distill DMF/H2O → isolate 1,3-dioxolane-4-methanol (75% yield)

Table 2: Glycidol-Derived Intermediate Characterization

PropertyValueMethod
Optical Purity98% eeChiral HPLC
Melting Point54–56°CDSC
1H NMR (400 MHz, CDCl3)δ 4.49–4.45 (m, 1H, CH-O)

Multi-Step Synthesis from Carbohydrate Precursors

D-Glucose to Tetrahydropyran Core

The Imperial College protocol converts D-glucose derivatives into polyoxygenated cores via:

  • Isopropylidene Protection :

    • (−)-2,3-O-isopropylidene-D-erythronolactone (5.6 g, 35.1 mmol)

    • CH2Cl2/0.5 M HCl workup (71% yield)

  • Silyl Protection :

    • TBSCl (5.5 g, 36.6 mmol) with imidazole (3.7 g, 54.9 mmol)

    • Chromatography (5:1 hexanes/EtOAc)

  • DIBAl-H Reduction :

    • 1.0 M DIBAl-H in PhMe (60 mL, 59.7 mmol) at −78°C

    • 97% yield of aldehyde intermediate

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodOverall Yieldee (%)Key Advantage
Enzymatic100%98No protecting groups needed
Mitsunobu31–59.5%99Direct coupling
Glycidol Ring-Opening75%98Scalable (>100 g)
Carbohydrate-Derived71%>99Built-in stereochemistry

Chemical Reactions Analysis

Types of Reactions

[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that compounds similar to [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exhibit antiviral activities. For instance, derivatives of dioxolane structures have been studied for their efficacy against viral infections like HIV and hepatitis C. These compounds often act by inhibiting viral replication or entry into host cells.

Anticancer Activity
Studies have shown that dioxolane derivatives can induce apoptosis in cancer cells. The specific stereochemistry of the compound may enhance its interaction with biological targets involved in cell proliferation and survival pathways. In vitro studies have demonstrated that such compounds can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival.

Biochemical Applications

Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. Its structural features allow it to mimic substrates or transition states in enzymatic reactions. For example, research into glycosidase inhibitors has highlighted the role of dioxolane derivatives in modulating enzyme activity, which is crucial for developing treatments for diseases like diabetes.

Metabolic Studies
In metabolic profiling studies, compounds like this compound can serve as markers or probes to study metabolic pathways. Their unique structures can help trace metabolic fates and interactions within biological systems.

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with specific properties. Dioxolane units are known to impart flexibility and stability to polymer chains. Research has explored the incorporation of such compounds into copolymers for applications in drug delivery systems and biodegradable materials.

Nanotechnology Applications
In nanotechnology, this compound can be integrated into nanocarriers for targeted drug delivery. Its ability to form stable complexes with various drugs enhances the efficacy and specificity of therapeutic agents.

Mechanism of Action

The mechanism of action of [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Configuration Key Properties Biological Activity Reference
Target Compound Bis-dioxolane with hydroxymethyl and phenyl substituents (4R,5R) and (4R,5S) High stereochemical purity; potential for chiral applications Not reported in provided evidence
(4R,5S)-5-((4-Methoxyphenoxy)methyl)-2,2-dimethyl-dioxolan-4-yl)methanol (8) Monomeric dioxolane with 4-methoxyphenoxy and hydroxymethyl groups (4R,5S) 93% purity, synthesized via t-butyl azodicarboxylate-mediated coupling Not tested
Geminal dialkyl derivatives (5a–5d) 1,3-Dioxanes with alkyl (ethyl, propyl, isobutyl) and 4-methoxyphenyl groups (4R,5R) Yields: 35–84%; characterized by NMR/HRMS Antibacterial activity against S. aureus (MIC: 16–64 µg/mL)
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-dioxolane-4,5-dicarboxylate (7) Chiral dioxolane with ester and hydroxyl groups (4R,5R) 92% yield, m.p. 94–95°C, [α]²⁰_D = −80° Broad-spectrum antimicrobial activity (MIC: 4.8–125 µg/mL)
TADDOL [(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-dioxolane] Bis-diphenylhydroxymethyl dioxolane (4R,5R) Chiral auxiliary; used in asymmetric catalysis Not bioactive; industrial chiral reagent
((4R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-dioxolan-4-yl)methanol (108/109) Dioxolane with silyl-protected hydroxymethyl (4R,5S) Synthesized via NaBH₄ reduction; intermediates in natural product synthesis Not reported

Structural and Stereochemical Features

  • Substituent Diversity: The target compound’s two phenyl groups distinguish it from analogs like 8 (4-methoxyphenoxy) and 5a–5d (alkyl/4-methoxyphenyl).
  • Stereochemical Impact: The (4R,5R)/(4R,5S) configuration contrasts with the racemic mixtures in 7 and 8.

Research Findings and Implications

  • Physicochemical Properties : The target’s stereochemical purity and rigid structure suggest utility in chiral separations or catalysis, comparable to TADDOL .
  • Synthetic Challenges : Achieving high yields in bis-dioxolane systems requires precise control of stereochemistry, as seen in 7 and 8 .
  • Future Directions : Functionalizing the hydroxymethyl groups (e.g., esterification, glycosylation) could mimic bioactive analogs like 7 , warranting further study .

Biological Activity

The compound [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic molecule characterized by its unique structural features, including multiple dioxolane moieties and phenyl rings. This article aims to explore its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound contains:

  • Two phenyl rings that may enhance its interaction with biological targets.
  • Hydroxymethyl groups which are known to influence reactivity and solubility.
  • Dioxolane rings , which are associated with various biological activities.

The structural formula can be represented as follows:

C20H22O5\text{C}_{20}\text{H}_{22}\text{O}_5

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some of these activities based on structural similarities.

Compound Name Structural Features Biological Activity
2-(Hydroxymethyl)-phenolHydroxymethyl group attached to a phenolAntioxidant
1,3-Dioxolane derivativesDioxolane ring structuresAntimicrobial
Benzodioxole derivativesAromatic dioxole ringsAnticancer

These activities suggest that This compound may have potential therapeutic applications in fields such as oncology and infectious diseases.

The biological activity of the compound is largely influenced by its ability to interact with specific biological targets. Preliminary studies suggest that it may act through mechanisms such as:

  • Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Antioxidant activity : The presence of hydroxymethyl groups may enhance its ability to scavenge free radicals.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the anticancer properties of dioxolane derivatives found that certain compounds significantly inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Effects : Research has demonstrated that dioxolane-containing compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives similar to our compound showed effective inhibition against Staphylococcus aureus .
  • Enzyme Inhibition Studies : Molecular docking studies revealed that the compound could effectively bind to active sites of enzymes like HIV reverse transcriptase, suggesting potential use in antiviral therapies .

Synthesis Methods

The synthesis of This compound can be approached through various methods:

  • Condensation Reactions : Utilizing phenolic compounds and aldehydes under acidic conditions.
  • Reduction Reactions : Converting ketones or aldehydes into alcohols using reducing agents like NaBH4.

These methods highlight the versatility in synthesizing this compound while considering efficiency and environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving stereoselective cyclization and protective group strategies. Key steps include:

  • Use of NaH in THF/DMF for alkoxy group introduction (e.g., PMBCl addition) .
  • Hydrolysis and reduction with NaBH₄ to generate hydroxymethyl groups .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve 69–93% yields and >89% purity .
    • Critical parameters: Solvent polarity, reaction temperature (0°C to room temperature), and stoichiometric control of reagents like BuLi .

Q. How is stereochemical integrity ensured during synthesis?

  • Methodological Answer :

  • Chiral starting materials (e.g., (-)-2,3-O-isopropylidene-D-threitol) preserve stereochemistry .
  • Monitoring diastereomeric ratios via ¹H/¹³C NMR (e.g., δ 1.30–1.40 ppm for methyl groups in dioxolane rings) .
  • Use of stereospecific reagents (e.g., PMBCl) to avoid racemization .

Q. What analytical techniques validate the compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : Assigning δ 4.5–5.5 ppm for dioxolane protons and δ 7.2–7.5 ppm for phenyl groups .
  • HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .
  • IR spectroscopy : Detecting hydroxyl stretches (ν ~3400 cm⁻¹) and dioxolane C-O-C bonds (ν ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on dioxolane rings) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Derivatives with allyl or benzyl groups (e.g., 5f and 5g in ) show enhanced antibacterial activity.
  • Key Findings :
  • Hydrophobic substituents (e.g., hexyl in 5e) increase membrane permeability .
  • Electron-withdrawing groups (e.g., methoxy) stabilize dioxolane rings, improving metabolic stability .

Q. What computational approaches predict the compound’s reactivity or supramolecular interactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Simulate binding to bacterial enzymes (e.g., pantothenate synthetase) using software like AutoDock .

Q. How can contradictory yield data (e.g., 57% vs. 93%) in literature be resolved?

  • Methodological Answer :

  • Root Cause Analysis :
  • Variability in protective group strategies (e.g., PMB vs. benzyl ethers) affects steric hindrance .
  • Solvent selection (e.g., THF vs. CH₂Cl₂) alters reaction kinetics and byproduct formation .
  • Mitigation : Optimize reaction time (1–24 hours) and use scavengers (e.g., MgSO₄) to absorb impurities .

Q. What biocatalytic strategies could improve synthesis sustainability?

  • Methodological Answer :

  • Enzyme-Mediated Reactions : Explore lipases or oxidoreductases for stereoselective hydroxylation .
  • Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What are the environmental and safety considerations for large-scale synthesis?

  • Methodological Answer :

  • Hazard Assessment : Although GHS data are limited, prioritize fume hood use due to volatile reagents (e.g., PMBCl) .
  • Waste Management : Neutralize NaBH₄ residues with acetic acid before disposal .

Future Research Directions

Q. What unresolved challenges warrant further investigation?

  • Priority Areas :

  • Scalability : Address low yields (<50%) in allyl-substituted derivatives via flow chemistry .
  • In Vivo Studies : Evaluate pharmacokinetics in model organisms using radiolabeled analogs .
  • Mechanistic Studies : Elucidate the role of dioxolane conformation in antibacterial activity via X-ray crystallography .

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